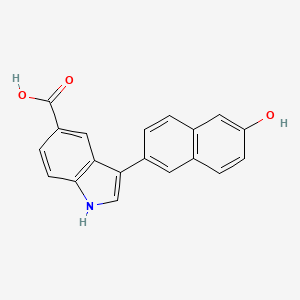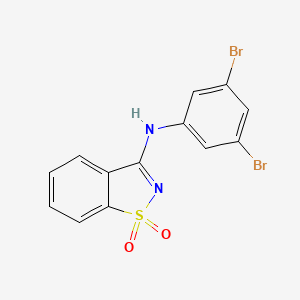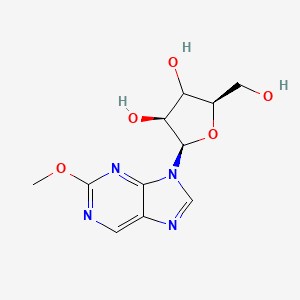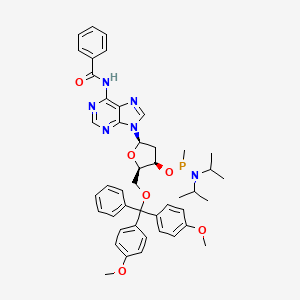
5'-DMTr-dA(Bz)-Methyl phosphonamidite
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5’-O-(4,4’-Dimethoxytrityl)-N6-benzoyl-2’-deoxyadenosine-3’-O-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite: is a compound used primarily in the synthesis of oligonucleotides. This compound is a phosphoramidite derivative of deoxyadenosine, which is a nucleoside component of DNA. The compound is characterized by the presence of a dimethoxytrityl (DMT) group at the 5’ position, a benzoyl (Bz) group protecting the exocyclic amine of adenine, and a methyl phosphonamidite group at the 3’ position.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5’-O-(4,4’-Dimethoxytrityl)-N6-benzoyl-2’-deoxyadenosine-3’-O-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite involves several steps:
Protection of the 5’ Hydroxyl Group: The 5’ hydroxyl group of deoxyadenosine is protected using 4,4’-dimethoxytrityl chloride (DMT-Cl) in the presence of a base such as pyridine.
Protection of the Exocyclic Amine: The exocyclic amine of adenine is protected using benzoyl chloride (Bz-Cl) in the presence of a base.
Formation of the Phosphoramidite: The 3’ hydroxyl group is converted to a phosphoramidite using 2-cyanoethyl N,N-diisopropylchlorophosphoramidite in the presence of a base such as diisopropylethylamine (DIPEA).
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is scaled up using automated synthesizers and high-purity reagents to ensure consistency and high yield. The process involves stringent quality control measures, including high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy, to ensure the purity and integrity of the final product .
化学反应分析
Types of Reactions:
Oxidation: The phosphite triester intermediate can be oxidized to a phosphate triester using oxidizing agents such as iodine in the presence of water.
Deprotection: The DMT group can be removed using acidic conditions, typically with trichloroacetic acid (TCA) in dichloromethane (DCM). The benzoyl group can be removed using basic conditions, such as ammonium hydroxide.
Coupling: The phosphoramidite group can react with a hydroxyl group of another nucleoside to form a phosphite triester linkage, which can then be oxidized to a phosphate triester.
Common Reagents and Conditions:
Oxidizing Agents: Iodine, water.
Deprotecting Agents: Trichloroacetic acid (TCA), ammonium hydroxide.
Coupling Agents: Diisopropylethylamine (DIPEA), tetrazole.
Major Products Formed:
Phosphate Triesters: Formed after oxidation of the phosphite triester intermediate.
Deprotected Nucleosides: Formed after removal of the DMT and benzoyl protecting groups
科学研究应用
Chemistry:
Oligonucleotide Synthesis: Used as a building block in the automated synthesis of DNA oligonucleotides, which are essential for various molecular biology techniques, including polymerase chain reaction (PCR) and DNA sequencing.
Biology:
Gene Synthesis: Facilitates the synthesis of specific gene sequences for research and therapeutic purposes.
Antisense Therapy: Used in the synthesis of antisense oligonucleotides, which can bind to specific mRNA sequences to inhibit gene expression.
Medicine:
Diagnostic Tools: Used in the development of diagnostic assays for detecting genetic mutations and infectious diseases.
Therapeutic Agents: Potential use in the development of oligonucleotide-based drugs for treating genetic disorders and cancers.
Industry:
Biotechnology: Employed in the production of synthetic genes and custom DNA sequences for various biotechnological applications.
Pharmaceuticals: Used in the synthesis of oligonucleotide-based therapeutics and diagnostic agents
作用机制
The compound exerts its effects primarily through its role in the synthesis of oligonucleotides. The phosphoramidite group facilitates the formation of phosphite triester linkages between nucleosides, which are then oxidized to form stable phosphate triester linkages. This process is essential for the stepwise assembly of DNA sequences. The protecting groups (DMT and Bz) ensure that the reactive sites of the nucleoside are protected during the synthesis process, preventing unwanted side reactions and ensuring high yield and purity of the final oligonucleotide product .
相似化合物的比较
- 5’-O-(4,4’-Dimethoxytrityl)-N4-benzoyl-2’-deoxycytidine-3’-O-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite
- 5’-O-(4,4’-Dimethoxytrityl)-N2-isobutyryl-2’-deoxyguanosine-3’-O-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite
- 5’-O-(4,4’-Dimethoxytrityl)-2’-deoxythymidine-3’-O-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite
Uniqueness:
- Base Protection: The use of benzoyl (Bz) protection for the exocyclic amine of adenine is unique compared to other nucleosides, which may use different protecting groups such as acetyl or isobutyryl.
- Applications: While all these compounds are used in oligonucleotide synthesis, the specific base protection and reactivity of 5’-O-(4,4’-Dimethoxytrityl)-N6-benzoyl-2’-deoxyadenosine-3’-O-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite make it particularly suitable for certain applications, such as antisense therapy and gene synthesis .
属性
分子式 |
C45H51N6O6P |
|---|---|
分子量 |
802.9 g/mol |
IUPAC 名称 |
N-[9-[(2R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[[di(propan-2-yl)amino]-methylphosphanyl]oxyoxolan-2-yl]purin-6-yl]benzamide |
InChI |
InChI=1S/C45H51N6O6P/c1-30(2)51(31(3)4)58(7)57-38-26-40(50-29-48-41-42(46-28-47-43(41)50)49-44(52)32-14-10-8-11-15-32)56-39(38)27-55-45(33-16-12-9-13-17-33,34-18-22-36(53-5)23-19-34)35-20-24-37(54-6)25-21-35/h8-25,28-31,38-40H,26-27H2,1-7H3,(H,46,47,49,52)/t38-,39-,40-,58?/m1/s1 |
InChI 键 |
SHLCUYWRZCTCOJ-WKUHJHGBSA-N |
手性 SMILES |
CC(C)N(C(C)C)P(C)O[C@@H]1C[C@@H](O[C@@H]1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=NC6=C(N=CN=C65)NC(=O)C7=CC=CC=C7 |
规范 SMILES |
CC(C)N(C(C)C)P(C)OC1CC(OC1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=NC6=C(N=CN=C65)NC(=O)C7=CC=CC=C7 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


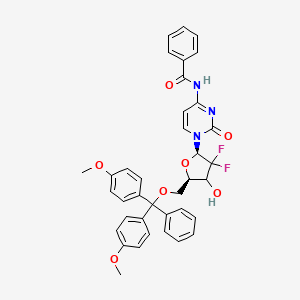
![6-methyl-4-[1-[7-[2-(2-methylimidazo[2,1-b][1,3]thiazol-6-yl)acetyl]-2,7-diazaspiro[3.5]nonan-2-yl]-2,3-dihydro-1H-inden-5-yl]-1H-pyrimidin-2-one;hydrochloride](/img/structure/B12390099.png)
![(1S,4S,7R,11R,12S)-14,16-dihydroxy-1,5,5-trimethyl-8-methylidene-12-phenyl-19-oxatetracyclo[9.8.0.04,7.013,18]nonadeca-13,15,17-triene-15,17-dicarbaldehyde](/img/structure/B12390103.png)
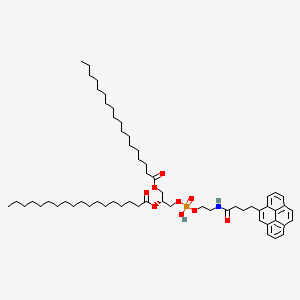


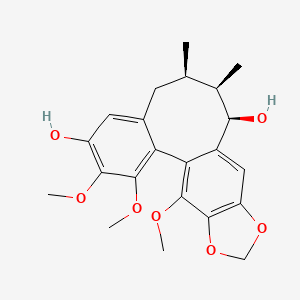

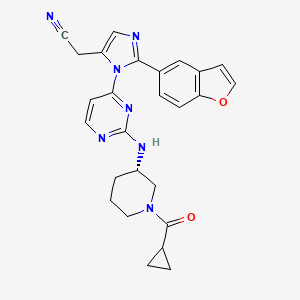
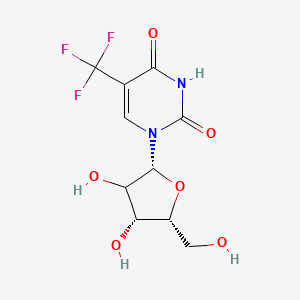
![9H-fluoren-9-ylmethyl N-[1-[(2R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-hydroxyoxolan-2-yl]-5-methyl-2-oxopyrimidin-4-yl]carbamate](/img/structure/B12390140.png)
